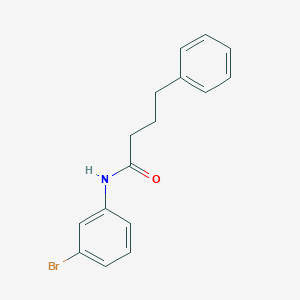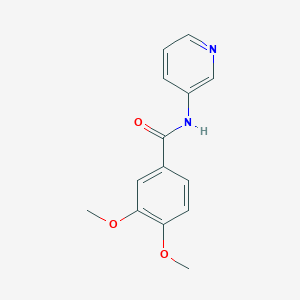![molecular formula C27H18ClN3O5S B388511 (2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388511.png)
(2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a thiazolidinone ring, a furyl group, and various substituents, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions
Formation of Thiazolidinone Core: The initial step involves the reaction of thiourea with chloroacetic acid under basic conditions to form the thiazolidinone ring.
Introduction of Furyl Group: The furyl group is introduced via a condensation reaction with an appropriate aldehyde, such as 5-chloro-4-nitro-2-methoxybenzaldehyde.
Final Assembly: The final step involves the condensation of the intermediate with benzaldehyde derivatives to form the complete structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions include various substituted derivatives, which can exhibit different physical and chemical properties, making them useful for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in disease pathways. This makes it a candidate for drug development.
Medicine
Medicinally, the compound and its derivatives have shown promise in the treatment of various conditions, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in pharmacology.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-[(5-{5-Chloro-4-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-phenyl-2-(phenylimino)-1,3-thiazolid
Propiedades
Fórmula molecular |
C27H18ClN3O5S |
|---|---|
Peso molecular |
532g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H18ClN3O5S/c1-35-24-16-22(31(33)34)21(28)15-20(24)23-13-12-19(36-23)14-25-26(32)30(18-10-6-3-7-11-18)27(37-25)29-17-8-4-2-5-9-17/h2-16H,1H3/b25-14-,29-27? |
Clave InChI |
YYFGMWRFLFGALT-NBIRMSOCSA-N |
SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-] |
SMILES isomérico |
COC1=CC(=C(C=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5=CC=CC=C5)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B388428.png)
![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B388431.png)


![(2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B388438.png)



![ethyl 2-[2-(benzyloxy)-5-bromobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388443.png)
![(5E)-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B388444.png)
![2-[3-bromo-4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388445.png)
![3-(5-{[(2E)-5-(2,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B388448.png)
![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388449.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388451.png)
